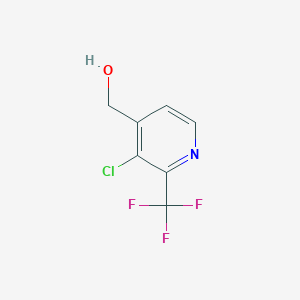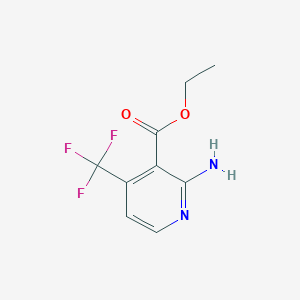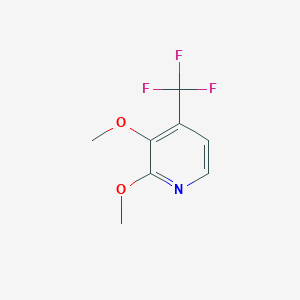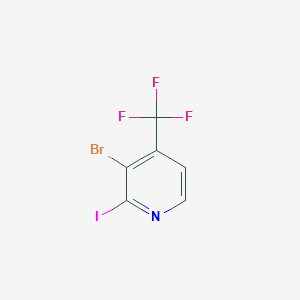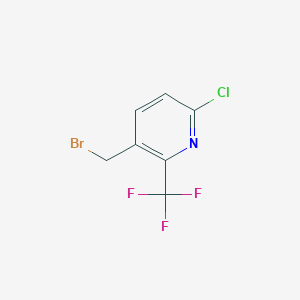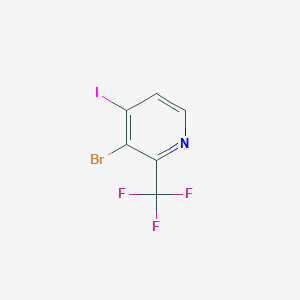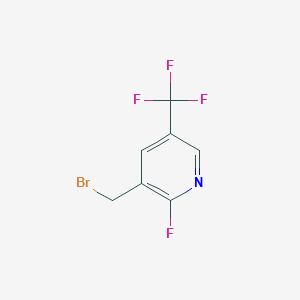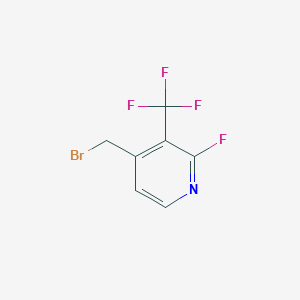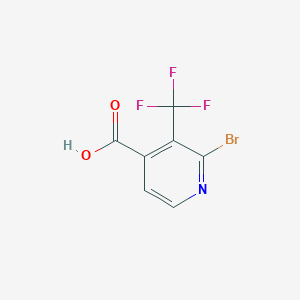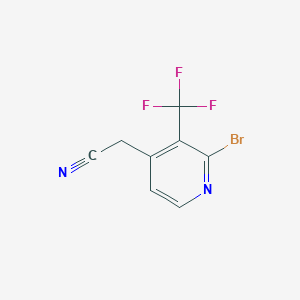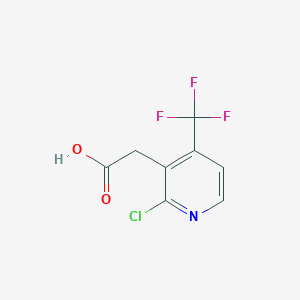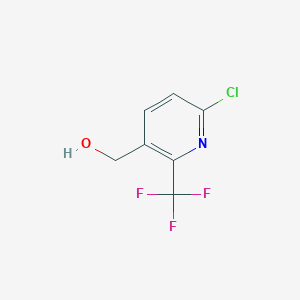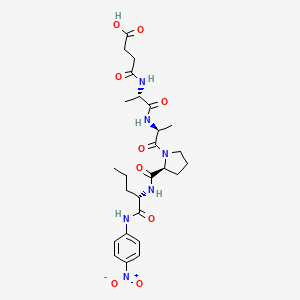
Suc-Ala-Ala-Pro-Nva-pNA
Vue d'ensemble
Description
Suc-Ala-Ala-Pro-Nva-pNA is a synthetic peptide substrate used extensively in biochemical research. It is primarily employed to study the activity and stability of various proteases, including chymotrypsin, cathepsin G, and peptidyl prolyl isomerase. The compound is known for its colorimetric properties, making it a valuable tool in enzymatic assays.
Applications De Recherche Scientifique
Suc-Ala-Ala-Pro-Nva-pNA is widely used in scientific research for several applications:
Chemistry: It serves as a substrate in studies involving peptide bond hydrolysis and protease activity.
Biology: Researchers use it to investigate the role of proteases in various biological processes, including protein degradation and turnover.
Medicine: The compound is utilized in drug discovery and development to identify potential protease inhibitors that could serve as therapeutic agents.
Industry: this compound is employed in the quality control of protease-containing products and in the development of diagnostic assays.
Mécanisme D'action
Target of Action
The primary target of the compound Suc-Ala-Ala-Pro-Nva-pNA is Prolyl Endopeptidase (PEP) . PEP is an enzyme that cleaves peptide bonds on the carboxyl side of proline residues. It plays a crucial role in the metabolism of proline-containing peptides and is involved in the breakdown of various physiological peptides.
Mode of Action
This compound serves as a substrate for PEP . The enzyme cleaves the peptide bond in the substrate, leading to a change in its structure. This cleavage is a key part of the enzyme’s function and is essential for its role in peptide metabolism.
Biochemical Pathways
The action of this compound primarily affects the proline metabolic pathway . By serving as a substrate for PEP, it influences the breakdown and synthesis of proline-containing peptides. The downstream effects of this can impact various physiological processes, as proline-containing peptides play numerous roles in the body.
Pharmacokinetics
For instance, it has been reported that the compound is soluble in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Result of Action
The cleavage of this compound by PEP results in the formation of smaller peptides . This can influence various cellular processes, as these peptides can have diverse biological activities. For example, they can act as signaling molecules or be further metabolized by the cell.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the activity and stability of PEP . Additionally, the presence of other molecules, such as inhibitors or activators of PEP, can also affect the interaction between this compound and its target enzyme.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Suc-Ala-Ala-Pro-Nva-pNA plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as trypsin, chymotrypsin, and other serine proteases. The nature of these interactions involves the cleavage of the peptide bond between the amino acids, leading to the release of p-nitroaniline, a yellow chromophore that can be quantitatively measured. This property makes this compound an essential tool for studying enzyme kinetics and activity .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases that regulate cell signaling pathways, gene expression, and cellular metabolism. The cleavage of this compound by proteases can modulate the activity of these enzymes, thereby affecting downstream cellular functions. For example, the hydrolysis of this compound by trypsin can lead to changes in cell signaling pathways that control cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of proteases, where it undergoes enzymatic cleavage. This process results in the release of p-nitroaniline, which can be detected spectrophotometrically. The interaction of this compound with proteases such as trypsin and chymotrypsin involves specific binding interactions that facilitate the hydrolysis of the peptide bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but prolonged exposure to higher temperatures or light can lead to degradation. In in vitro studies, the enzymatic activity measured using this compound can vary depending on the duration of the assay and the stability of the substrate .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound can effectively serve as a substrate for protease activity assays without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity, which can impact the overall health and function of the animal models. It is essential to optimize the dosage to achieve accurate and reliable results in protease activity studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as trypsin and chymotrypsin, which are involved in the hydrolysis of peptide bonds. These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its availability for enzymatic cleavage. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical assays .
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the efficiency of enzymatic cleavage and the overall effectiveness of the compound in protease activity assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Suc-Ala-Ala-Pro-Nva-pNA is synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring consistency and efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Suc-Ala-Ala-Pro-Nva-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between the amino acids is cleaved, resulting in the release of the p-nitroanilide (pNA) moiety.
Common Reagents and Conditions: The hydrolysis reactions are typically carried out in buffered solutions at physiological pH (around 7.4). Common reagents include various proteases and their specific activators or inhibitors, depending on the experimental requirements.
Major Products Formed: The major products of these reactions are the individual amino acids and the p-nitroanilide derivative, which can be quantified using spectrophotometric methods due to its chromogenic properties.
Comparaison Avec Des Composés Similaires
Suc-Ala-Pro-pNA
N-Succinyl-Ala-Ala-Pro-Phe-pNA
N-Succinyl-Ala-Ala-Pro-Gly-pNA
Does this cover everything you were looking for, or is there something more specific you'd like to know about this compound?
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNJYFEOLWFHC-FVCZOJIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


